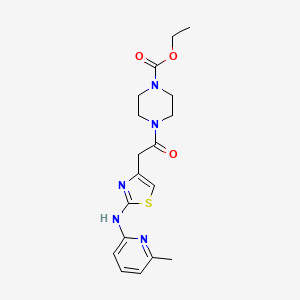![molecular formula C25H18N2O4S B2818739 Methyl 4-[(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzoate CAS No. 361480-78-6](/img/structure/B2818739.png)
Methyl 4-[(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 4-[(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzoate” is a compound that contains a thiazole ring. Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Synthesis Analysis
The synthesis of thiazole derivatives often involves the acylation of the amino group of oxadiazoles with some acid chlorides . For example, a series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized starting from 2-(4-methylphenyl)acetic acid, 1,2,3-trimethoxybenzene, and substituted benzoyl chlorides .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
The chemical reactions of thiazole derivatives often involve the substitution of the C-5 atom for electrophilic substitution and the C-2 atom for nucleophilic substitution . The specific reactions of “Methyl 4-[(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzoate” are not available in the current data.Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 . The specific physical and chemical properties of “Methyl 4-[(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzoate” are not available in the current data.Applications De Recherche Scientifique
- Some synthesized thiazole derivatives exhibit analgesic and anti-inflammatory activity. Researchers have explored their potential as pain-relieving agents and inflammation modulators .
- Certain thiazole derivatives demonstrate antiviral properties. Researchers have investigated their efficacy against viral infections, potentially contributing to the development of new antiviral drugs .
- Thiazoles, including our compound, have shown promise as antitumor agents. Researchers evaluate their cytotoxicity against cancer cells, aiming to develop novel cancer therapies .
- Scientists screen thiazole derivatives for various biological activities. For instance, antibacterial assays against pathogens like Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi have been conducted .
Analgesic and Anti-Inflammatory Effects
Antiviral Activity
Antitumor and Cytotoxic Effects
Biological Activity Screening
Mécanisme D'action
Target of Action
Methyl 4-[(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzoate is a thiazole derivative . Thiazoles are known to have diverse biological activities and can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For example, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways depending on their structure and substituents .
Result of Action
Thiazole derivatives are known to have various effects depending on their structure and substituents .
Action Environment
It’s worth noting that the solubility of thiazole derivatives can influence their bioavailability and efficacy .
Safety and Hazards
The safety and hazards of thiazole derivatives depend on the specific compound. Some thiazole derivatives are used in medicinal chemistry due to their broad spectrum of biological activities with lesser side effects . The specific safety and hazards of “Methyl 4-[(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzoate” are not available in the current data.
Orientations Futures
Thiazoles have been the focus of many research studies due to their diverse biological activities. Future research may focus on the design and development of different thiazole derivatives to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects . The specific future directions for “Methyl 4-[(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzoate” are not available in the current data.
Propriétés
IUPAC Name |
methyl 4-[(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2O4S/c1-31-24(30)19-14-12-18(13-15-19)23(29)27-25-26-20(16-8-4-2-5-9-16)22(32-25)21(28)17-10-6-3-7-11-17/h2-15H,1H3,(H,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOOXVSAVJCNYIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[5-[(2-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylene}-N-[(4-methoxybenzoyl)oxy]amine](/img/structure/B2818658.png)
![4-(N,N-dimethylsulfamoyl)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2818660.png)

![3-Cyclopropyl-1-[1-(2,6-difluorobenzenesulfonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2818663.png)


![2-[1-[2-(Dimethylsulfamoylamino)ethyl]pyrazol-3-yl]pyrazine](/img/structure/B2818671.png)



![N-(3-chloro-4-fluorophenyl)-2-[2-(3,4-dimethoxyphenyl)acetyl]-1-hydrazinecarbothioamide](/img/structure/B2818678.png)
